molecular formula C22H30ClNO5 B3091629 (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid CAS No. 1217860-71-3

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid

Cat. No. B3091629
CAS RN: 1217860-71-3
M. Wt: 423.9 g/mol
InChI Key: BDYJGGSJTQZJEK-WMZOPIPTSA-N
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Description

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C22H30ClNO5 and its molecular weight is 423.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties

One application of related chemical structures involves the synthesis and characterization of novel polymers. For example, polyamides with flexible main-chain ether linkages and ortho-phenylene units were prepared from dicarboxylic acid derivatives, exhibiting noncrystalline properties, solubility in polar solvents, and significant thermal stability. These materials have potential applications in creating flexible and tough films with high glass transition temperatures and thermal degradation thresholds (Hsiao, Yang, & Chen, 2000).

Asymmetric Hydrogenation

Another research application involves asymmetric hydrogenation, where derivatives of the compound were used in the synthesis of (Z)-2-acetamidoacrylic acid derivatives. This process is critical for the development of pharmaceuticals and fine chemicals, demonstrating the compound's role in creating enantiomerically pure substances (Takahashi & Achiwa, 1989).

Reaction Mechanisms and Synthesis Techniques

Research also explores the diverse and solvent-dependent reactions of related compounds, leading to the synthesis of various organic structures. These studies contribute to our understanding of reaction mechanisms and the development of new synthetic methods. For instance, reactions of certain diaza compounds with enamines allow for the synthesis of pyridazines and pyrroles, highlighting the versatility of these chemical frameworks in organic synthesis (Rossi et al., 2007).

properties

IUPAC Name

(2S,4S)-4-(4-chloro-2-cyclohexylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h9-11,14,16,18H,4-8,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDYJGGSJTQZJEK-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 5
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(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-2-cyclohexylphenoxy)-2-pyrrolidinecarboxylic acid

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